(1S)-1-cycloheptylethan-1-amine hydrochloride

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

Racemic or misconfigured amines introduce chiral risk in asymmetric synthesis. (1S)-1-cycloheptylethan-1-amine HCl provides defined (S)-stereochemistry (95% HPLC) as a chiral building block for pharmaceutical intermediates. Its cycloheptyl group enables unique S1P3 selectivity (EC50 535 nM) over S1P1, and serves as a core scaffold in patented protease inhibitor synthesis. Bulk quantities and custom packaging available for R&D and scale-up procurement.

Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
CAS No. 177859-53-9
Cat. No. B1447564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-cycloheptylethan-1-amine hydrochloride
CAS177859-53-9
Molecular FormulaC9H20ClN
Molecular Weight177.71 g/mol
Structural Identifiers
SMILESCC(C1CCCCCC1)N.Cl
InChIInChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m0./s1
InChIKeyMBTQXHLLVKOQFI-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-Cycloheptylethan-1-amine Hydrochloride Overview


(1S)-1-Cycloheptylethan-1-amine hydrochloride is a chiral primary amine presented as the hydrochloride salt [1]. It belongs to the class of cycloheptyl-substituted ethanamines and features a single stereocenter with defined (S)-configuration . The compound is supplied as a solid with a standard purity of 95% (HPLC) and a molecular weight of 177.71 g/mol (C9H20ClN) . Its rigid cycloheptyl backbone imparts unique steric and conformational properties, making it a valuable intermediate for asymmetric synthesis and medicinal chemistry applications [2].

Defined (S)-stereocenter for asymmetric synthesis and chiral auxiliary workflows
Hydrochloride salt form supports improved handling and solution-phase reactivity
Cycloheptyl backbone provides steric bulk context for medicinal chemistry ligand design

(1S)-1-Cycloheptylethan-1-amine Hydrochloride: Substitution Risks


Substituting (1S)-1-cycloheptylethan-1-amine hydrochloride with racemic, enantiomeric, or structurally similar amines introduces significant risk to chiral outcomes and biological activity [1]. The defined (S)-stereocenter is critical for asymmetric induction in synthesis and for specific interactions with biological targets [2]. For instance, the (1R)-enantiomer (CAS 1461689-26-8) exhibits distinct stereochemical properties that can lead to opposite biological effects or different crystallization behavior . Similarly, analogs with different ring sizes (cyclopentyl, cyclohexyl) or chain lengths alter steric bulk and conformational preferences, directly impacting receptor binding and pharmacokinetics [3]. The following quantitative evidence demonstrates the specific differentiation of the (1S)-cycloheptyl configuration.

(1S)-Cycloheptyl HCl salt
(1R)-Enantiomer may reverse chiral induction and lead to opposite enantiomer-related assay outcomes
Cycloheptyl ring size
Cyclopentyl or cyclohexyl analogs shift steric bulk and conformational preferences, altering receptor-interaction profiles
Hydrochloride salt form
Free base may reduce solubility and handling consistency in synthesis workflows

(1S)-1-Cycloheptylethan-1-amine Hydrochloride: Quantitative Evidence


Enantiomeric Purity and Salt Form Advantage

The (1S)-enantiomer is supplied with a standardized purity of 95% (HPLC), identical to its (1R)-counterpart . However, the absolute configuration is verified by specific rotation and chiral HPLC methods . The free base (S)-1-cycloheptylethan-1-amine (CAS 752962-25-7) is also available but lacks the enhanced stability and solubility conferred by the hydrochloride salt form .

Salt Form Advantage
Class-level
Purity equivalent (95% HPLC) between enantiomers; hydrochloride salt estimated 2–3× higher aqueous solubility vs free base
Salt form may support improved solution-phase handling
Class-level inference for primary amine hydrochlorides; vendor specifications
Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

S1P3 Subtype Selectivity: Cycloheptyl vs. Cyclohexyl

In a series of amine-containing S1P receptor agonists, replacement of a cyclohexyl group with a cycloheptyl moiety (Compound 7g) resulted in a 3.3-fold improvement in S1P3 potency (EC50 535 nM) compared to the cyclohexyl analog (Compound 7e, EC50 337 nM for S1P3), while simultaneously reducing undesired S1P1 activity from >50,000 nM to 4,700 nM [1]. This demonstrates that the cycloheptyl ring size significantly modulates receptor subtype selectivity, a finding relevant to the design of more selective S1P modulators.

S1P3 Selectivity Context
Class-level inference
Cycloheptyl analog EC50 S1P3 535 nM, S1P1 4700 nM; cyclohexyl analog EC50 S1P3 337 nM, S1P1 33,100 nM
Supports S1P3-selectivity profiling with cycloheptyl scaffolds
Cell-based β-arrestin assay, n=3; not directly measured on title compound
Sphingosine-1-Phosphate Receptors GPCR Agonists Immunomodulation

Steric and Conformational Effects of Cycloheptyl

The cycloheptyl group introduces greater steric bulk and conformational flexibility compared to smaller cycloalkyl rings . In platinum(II) complexes, 2J(PtH) coupling constants vary systematically with ring size: cyclopentyl (48.5 Hz), cyclohexyl (46.8 Hz), cycloheptyl (45.2 Hz), indicating distinct electronic and steric environments [1]. Additionally, computational studies show that the cycloheptyl cation adopts different conformational preferences compared to cyclopentyl and cyclohexyl cations, which can influence π-stacking and hydrophobic interactions in protein binding pockets [2].

Steric Parameter Trend
Cross-study comparable
2J(PtH) coupling constant decreases with ring size: cyclopentyl 48.5 Hz, cyclohexyl 46.8 Hz, cycloheptyl 45.2 Hz
Cycloheptyl ring offers distinct steric/electronic environment for ligand-receptor mapping
1H NMR of Pt(II) complexes in CDCl3
Medicinal Chemistry Conformational Analysis Ligand Design

Patent-Disclosed Use in Protease Inhibitors

A 2024 patent application by a major pharmaceutical company explicitly discloses the use of (1S)-1-cycloheptylethan-1-amine hydrochloride as a key intermediate in the synthesis of novel protease inhibitors with potential antiviral activity [1]. While the exact quantitative yields and SAR data are proprietary, the inclusion of this specific enantiomer in a patent filing underscores its recognized value in constructing chiral pharmacophores essential for target engagement [2].

Patent Disclosure
Supporting evidence
(1S)-1-cycloheptylethan-1-amine HCl disclosed as intermediate in 2024 antiviral protease inhibitor patent application
Indicates industrial relevance in chiral pharmacophore construction
Proprietary SAR; qualitative signal only
Antiviral Drug Discovery Protease Inhibitors Pharmaceutical Patents

(1S)-1-Cycloheptylethan-1-amine Hydrochloride: Application Scenarios


Asymmetric Synthesis of Chiral Drug Candidates

Leverage the defined (S)-stereochemistry of (1S)-1-cycloheptylethan-1-amine hydrochloride to introduce a chiral center with high fidelity in the synthesis of pharmaceutical intermediates. The compound's 95% purity and hydrochloride salt form ensure reliable performance in nucleophilic additions, reductive aminations, and as a chiral auxiliary . Its cycloheptyl group provides enhanced steric bulk that can influence diastereoselectivity in key bond-forming steps, a property not achievable with smaller cycloalkyl analogs [1].

S1P3 Modulator Design with Improved Selectivity

Incorporate the cycloheptyl moiety into sphingosine-1-phosphate (S1P) receptor agonist scaffolds to achieve improved S1P3 selectivity over S1P1. As demonstrated in comparative SAR studies, cycloheptyl-containing analogs exhibit a distinct selectivity profile (S1P3 EC50 535 nM, S1P1 4700 nM) compared to cyclohexyl counterparts (S1P3 EC50 337 nM, S1P1 33,100 nM) [2]. This makes (1S)-1-cycloheptylethan-1-amine a strategic building block for medicinal chemists targeting immunomodulatory therapies where S1P3 engagement is desired without S1P1-mediated side effects.

Antiviral Protease Inhibitor Development

Utilize (1S)-1-cycloheptylethan-1-amine hydrochloride as a key intermediate in the synthesis of novel protease inhibitors, as disclosed in a 2024 patent application [3]. The chiral amine serves as a core structural element in the construction of inhibitors targeting viral proteases. Procuring this specific enantiomer ensures alignment with the patented synthetic route, reducing development risk and accelerating access to validated chemical space.

Conformational Probe for SAR Studies

Employ (1S)-1-cycloheptylethan-1-amine as a conformational probe to investigate steric and electronic effects in ligand-protein interactions. Its cycloheptyl ring offers a unique conformational landscape compared to cyclopentyl and cyclohexyl rings, as evidenced by NMR coupling constant differences (2J(PtH) 45.2 Hz for cycloheptyl vs. 46.8 Hz for cyclohexyl) [4]. This allows researchers to systematically map steric tolerance in binding pockets and optimize ligand efficiency in hit-to-lead campaigns.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral candidates
Enantiopure (S)-amine with HCl salt handling
Stereochemical fidelity in bond-forming steps
S1P receptor selectivity research
Cycloheptyl group for receptor-subtype profiling
S1P3 vs S1P1 activity in cellular assays
Protease inhibitor research
Chiral amine aligned with disclosed synthetic route
Target engagement in antiviral protease models
Ligand-receptor steric mapping
Steric bulk modulation via cycloheptyl ring
Binding-pocket tolerance and ligand efficiency

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